molecular formula C19H20IN3O2 B10959423 N-(4-iodo-2-methylphenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide

N-(4-iodo-2-methylphenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide

Cat. No.: B10959423
M. Wt: 449.3 g/mol
InChI Key: MOXKSFMKNYXORQ-UHFFFAOYSA-N
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Description

N-(4-iodo-2-methylphenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an iodine atom, a methyl group, and a hydrazinyl group attached to an acetamide backbone. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodo-2-methylphenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide typically involves multiple steps. One common method starts with the iodination of 2-methylphenylamine to produce 4-iodo-2-methylphenylamine. This intermediate is then reacted with acetic anhydride to form N-(4-iodo-2-methylphenyl)acetamide. The final step involves the condensation of this intermediate with 4-phenylbutan-2-one hydrazone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodo-2-methylphenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-iodo-2-methylphenyl)acetamide
  • N-(4-iodo-2-methylphenyl)-2-(4-morpholinyl)acetamide
  • N-(4-iodo-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide

Uniqueness

N-(4-iodo-2-methylphenyl)-2-oxo-2-[2-(4-phenylbutan-2-ylidene)hydrazinyl]acetamide is unique due to its specific structural features, such as the presence of both iodine and hydrazinyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20IN3O2

Molecular Weight

449.3 g/mol

IUPAC Name

N-(4-iodo-2-methylphenyl)-N'-(4-phenylbutan-2-ylideneamino)oxamide

InChI

InChI=1S/C19H20IN3O2/c1-13-12-16(20)10-11-17(13)21-18(24)19(25)23-22-14(2)8-9-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,21,24)(H,23,25)

InChI Key

MOXKSFMKNYXORQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)C(=O)NN=C(C)CCC2=CC=CC=C2

Origin of Product

United States

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